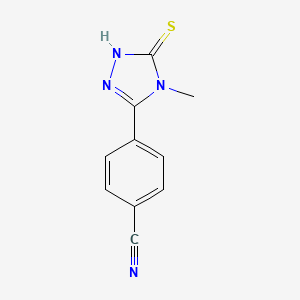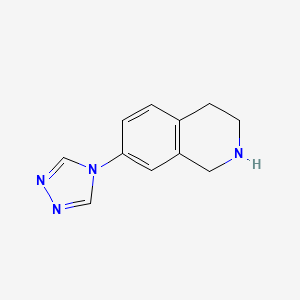
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a triazole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring, known for its biological activity, and the tetrahydroisoquinoline structure, which is a common scaffold in many natural products and pharmaceuticals, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the triazole ring followed by its attachment to the tetrahydroisoquinoline moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the triazole ring can be synthesized using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and selectivity . The reaction conditions often involve the use of copper(I) salts as catalysts and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the tetrahydroisoquinoline moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of substituted triazole-tetrahydroisoquinoline derivatives.
Scientific Research Applications
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to its biological activity. The tetrahydroisoquinoline moiety can also interact with enzymes and receptors, enhancing the compound’s overall activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole ring that serves as a core structure in many biologically active compounds.
Tetrahydroisoquinoline: A common scaffold in natural products and pharmaceuticals, known for its diverse biological activities.
1,2,3-Triazole: Another triazole isomer with similar biological activities but different chemical properties.
Uniqueness
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the triazole ring and the tetrahydroisoquinoline moiety. This combination enhances its potential biological activities and makes it a valuable compound for research and development. The presence of both moieties allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
7-(1,2,4-triazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H12N4/c1-2-11(15-7-13-14-8-15)5-10-6-12-4-3-9(1)10/h1-2,5,7-8,12H,3-4,6H2 |
InChI Key |
SMIUEYGYPRCATG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N3C=NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


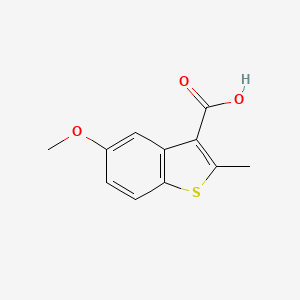
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

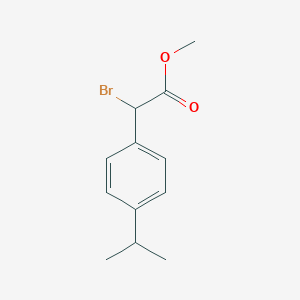

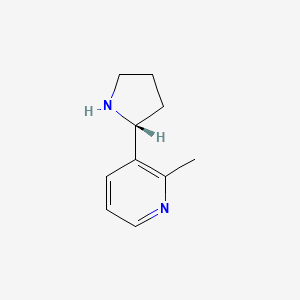
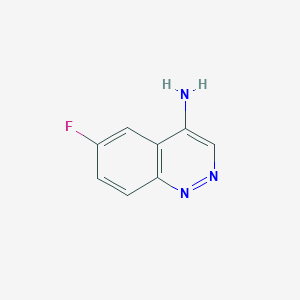
![tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
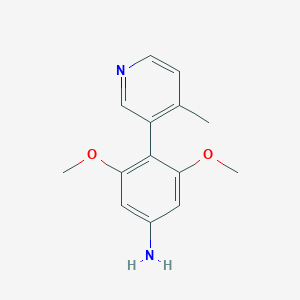
![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)

![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)
